molecular formula C8H6BrClO B1584072 2-Bromo-1-(3-chlorophenyl)ethanone CAS No. 41011-01-2

2-Bromo-1-(3-chlorophenyl)ethanone

Cat. No. B1584072
CAS RN: 41011-01-2
M. Wt: 233.49 g/mol
InChI Key: KJVRURZDIOVSSQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chlorophenyl)ethanone (BCPE) is an organic compound used in a variety of scientific applications, including drug synthesis, biochemical research, and laboratory experiments. BCPE is a colorless, crystalline compound with a melting point of 91-92°C. It is soluble in water, ethanol, and diethyl ether, and is also characterized by a wide range of chemical properties.

Scientific Research Applications

Facile Synthesis

  • Enantiomerically Pure Compounds : A study by Zhang et al. (2014) developed a 7-step procedure for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from a compound similar to 2-Bromo-1-(3-chlorophenyl)ethanone. This process is notable for its cost-effectiveness, scalability, and high enantiomeric purities of the final products (Zhang et al., 2014).

Computational Studies

  • Nucleophilic Substitution Reactions : Erdogan & Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones. They utilized Density Functional Theory (DFT) calculations and found significant insights into the chemical species involved in these reactions (Erdogan & Erdoğan, 2019).

Synthesis and Applications

  • Halogen-Exchange Reaction : Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone by a halogen-exchange reaction. The study also explored its potential as a chemical protective group in further esterification processes (Li Hong-xia, 2007).
  • Pharmaceutical Intermediates : Ni et al. (2012) discussed the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of β-adrenoceptor receptor agonists, from a similar compound, 2-chloro-1-(3-chlorophenyl)ethanone, using Candida ontarioensis cells (Ni et al., 2012).

properties

IUPAC Name

2-bromo-1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRURZDIOVSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194000
Record name 2-Bromo-3'-chloroacetophenone
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name 2-Bromo-3'-chloroacetophenone
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Solubility

SOL IN ALCOHOL
Record name 2-BROMO-3'-CHLOROACETOPHENONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-Bromo-1-(3-chlorophenyl)ethanone

Color/Form

NEEDLES

CAS RN

41011-01-2
Record name 2-Bromo-1-(3-chlorophenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Bromo-3'-chloroacetophenone
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Record name 2-Bromo-3'-chloroacetophenone
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Record name M-CHLOROPHENACYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62718DTBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

39.5-40 °C
Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Bromine (5.17 g, 32.3 mmol) was slowly added dropwise to a solution of 1-(3-chlorophenyl)ethanone (5.00 g, 32.3 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure, and the desired product was obtained quantitatively as an oil.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
G Mahanthesha, T Suresh, YD Bodke - Chemical Data Collections, 2021 - Elsevier
A novel series of 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives 9(an) synthesized and characterized by 1 H NMR, 13 C NMR, EI-Mass, FT-IR …
Number of citations: 2 www.sciencedirect.com
AS Praveen, JP Jasinski, ST Krauss… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C10H8ClN3S, the dihedral angle between the mean planes of the benzene and imidazo[2,1-b][1,3,4]thiadiazole rings is 6.0 (9). In the crystal, molecules are …
Number of citations: 1 scripts.iucr.org
S Miwatashi, Y Arikawa, E Kotani… - Journal of medicinal …, 2005 - ACS Publications
The p38 mitogen-activated protein (MAP) kinase has been implicated in the proinflammatory cytokine signal pathway, and its inhibitors are potentially useful for the treatment of chronic …
Number of citations: 177 pubs.acs.org
Y Wang, T Yang, Q Liu, Y Ma, L Yang, L Zhou… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides as RORγt inverse agonists was discovered. Binding mode analysis of a RORγt partial agonist (2c) revealed by co-crystal …
Number of citations: 31 www.sciencedirect.com
L Qiao, X He, L Yang… - European Journal of …, 2022 - Wiley Online Library
DMAP‐catalyzed [3+3] annulation of cyclopropenones with α‐bromoketones is described, which provides a simple and convenient synthesis of 2‐pyrones in good yields with a broad …
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
The most common CF mutation, F508del, impairs the processing and gating of CFTR protein. This deletion results in the improper folding of the protein and its degradation before it …
Number of citations: 29 www.sciencedirect.com
MS Shaikh, MB Palkar, HM Patel, RA Rane… - RSC Advances, 2014 - pubs.rsc.org
Various substituted carbazolo–thiazoles (compounds 6a–6o) were synthesized in good yields using a molecular hybridization approach. The synthesized compounds were evaluated …
Number of citations: 45 pubs.rsc.org
R Moszczyński-Pętkowski, J Majer… - European Journal of …, 2018 - Elsevier
New compounds containing [1,2,4]triazolo [1,5-a]pyridine (I), pyrazolo [1,5-a]pyridine (II), 1H-1,3-benzodiazole (III) and imidazo [1,2-a]pyrimidine (IV) backbones were designed and …
Number of citations: 18 www.sciencedirect.com
A Kaieda, M Takahashi, T Takai, M Goto… - Bioorganic & Medicinal …, 2018 - Elsevier
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 17 www.sciencedirect.com
L Zhao, D Cao, T Chen, Y Wang, Z Miao… - Journal of medicinal …, 2013 - ACS Publications
Recognizing acetyllysine of histone is a vital process of epigenetic regulation that is mediated by a protein module called bromodomain. To contribute novel scaffolds for developing into …
Number of citations: 135 pubs.acs.org

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